Pevonedistat Hydrochloride Pevonedistat Hydrochloride Pevonedistat, also known as MLN-4924 and TAK-924, is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. NAE inhibitor MLN4924 binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP).
Brand Name: Vulcanchem
CAS No.: 1160295-21-5
VCID: VC0539068
InChI: InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
SMILES: C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Molecular Formula: C21H26ClN5O4S
Molecular Weight: 480.0 g/mol

Pevonedistat Hydrochloride

CAS No.: 1160295-21-5

VCID: VC0539068

Molecular Formula: C21H26ClN5O4S

Molecular Weight: 480.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pevonedistat Hydrochloride - 1160295-21-5

Description

Pevonedistat hydrochloride, also known as MLN4924, is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), a crucial component in the protein homeostasis pathway. This compound has been extensively studied for its potential in treating various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors .

Mechanism of Action

Pevonedistat acts by inhibiting NAE, which is essential for the activation of NEDD8, a ubiquitin-like protein involved in protein degradation pathways distinct from the ubiquitin-proteasome pathway. By forming a stable covalent adduct with NEDD8 in the NAE catalytic pocket, pevonedistat blocks the enzyme's activity, leading to the accumulation of cullin-RING ligase (CRL) substrates. This results in cell cycle arrest and apoptosis in cancer cells .

Clinical Trials and Research Findings

Pevonedistat has been investigated in various clinical trials for its efficacy in treating different types of cancers:

Pharmacokinetics

Pevonedistat undergoes extensive biotransformation following intravenous administration, with a whole-blood-to-plasma ratio of 40. Hepatic metabolism plays a major role in its clearance, and it is primarily eliminated through urinary and fecal pathways . The terminal half-life of pevonedistat ranges from 5.7 to 7.4 hours .

Pharmacokinetic Parameters

DoseCmax (ng/mL)Route of AdministrationPopulation
59 mg/m²648IntravenousAdults
78 mg/m²1173IntravenousAdults
83 mg/m²1212IntravenousAdults
157 mg/m²2452IntravenousAdults
209 mg/m²3591IntravenousAdults

Safety Profile

Pevonedistat has been generally well-tolerated in clinical trials, though on-study deaths have been reported. In the PANTHER trial, on-study deaths occurred in 17% of patients treated with pevonedistat+azacitidine compared to 16% with azacitidine alone .

CAS No. 1160295-21-5
Product Name Pevonedistat Hydrochloride
Molecular Formula C21H26ClN5O4S
Molecular Weight 480.0 g/mol
IUPAC Name [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride
Standard InChI InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
Standard InChIKey HJKDNNXKYODZJI-BVMPOVDASA-N
Isomeric SMILES C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl
SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Canonical SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MLN4924 hydrochloride; Pevonedistat HCl; TAK-924; TAK 924; TAK924; MLN4924; MLN 4924; BAY-73-4506; BAY 73-4506; BAY73-4506; Pevonedistat.
Reference 1: Paiva C, Godbersen JC, Berger A, Brown JR, Danilov AV. Targeting neddylation induces DNA damage and checkpoint activation and sensitizes chronic lymphocytic leukemia B cells to alkylating agents. Cell Death Dis. 2015 Jul 9;6:e1807. doi: 10.1038/cddis.2015.161. PubMed PMID: 26158513; PubMed Central PMCID: PMC4650717.
PubChem Compound 66576990
Last Modified Jul 15 2023

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